5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c17-12-6-8-13(9-7-12)19-16(23)14-15(18)22(21-20-14)10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZWLXQDPBTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of triazole rings through azide-alkyne cycloaddition reactions. Key intermediates are prepared via nucleophilic substitutions and coupling reactions. The specific synthetic routes can vary based on desired modifications to enhance biological activity or pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown significant inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| A549 (lung) | 15.0 | Inhibition of cell proliferation |
The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
A notable case study involved the application of this compound in a preclinical model for cancer treatment. The compound was administered to mice with xenografted tumors. Results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment.
Research Findings
Recent research has focused on optimizing the structure of triazole derivatives to enhance their biological activity. Modifications such as fluorination at specific positions have been shown to improve potency and selectivity towards target enzymes involved in disease pathways.
Table 3: Structure-Activity Relationship (SAR) Analysis
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency in cancer cells |
| Benzyl group presence | Enhanced binding affinity |
Comparison with Similar Compounds
Variations in Position 1 (Triazole Substituent)
The substituent at position 1 of the triazole ring significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Insight : Aryl groups with electron-withdrawing substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) are associated with enhanced antitumor activity, likely due to improved target binding . The benzyl group in the target compound may offer unique steric or hydrophobic interactions compared to substituted phenyl groups.
Variations in the Amide Substituent (Position 4)
The carboxamide group at position 4 is critical for target engagement. Modifications here alter selectivity and potency:
Methoxy or chloro substituents on the amide often correlate with improved metabolic stability and target affinity .
Substituent Effects at Position 5
The amino group at position 5 is a conserved feature in many active analogs, but substitutions here can modulate reactivity:
Key Insight: The amino group enables hydrogen bonding with biological targets, while alkyl substituents (e.g., methyl) may reduce polarity and enhance bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?
-
Methodology : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A modified protocol may include condensation of 4-fluoroaniline derivatives with benzyl isocyanides, followed by azide incorporation . Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
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Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄FN₅O | PubChem |
| Molecular Weight | 311.31 g/mol | PubChem |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
- FT-IR : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
- HRMS : Validates molecular formula via exact mass (e.g., [M+H]⁺ at m/z 312.1264) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) with IC₅₀ determination. Positive controls include cisplatin or doxorubicin .
- Enzyme Inhibition : Test HDAC or COX-2 inhibition via fluorometric assays (e.g., HDAC-Glo™ Kit) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictory data on HDAC vs. COX-2 inhibition mechanisms observed in different studies?
- Methodology :
- Comparative Enzyme Assays : Parallel testing in HDAC (HeLa nuclear extracts) and COX-2 (PGH₂ conversion) systems under identical conditions .
- siRNA Knockdown : Silence HDAC or COX-2 in cell models to isolate the compound’s primary target. Measure downstream effects (e.g., acetylated histone H3 for HDAC, PGE₂ levels for COX-2) .
- Structural Docking : Use Schrödinger Maestro to model ligand-enzyme interactions. Compare binding energies to prioritize likely targets .
Q. What crystallographic strategies are optimal for determining its 3D structure, especially given solubility challenges?
- Methodology :
- Co-Crystallization : Co-crystallize with solubility enhancers (e.g., cyclodextrins) or use mixed solvents (DMSO/water) for X-ray diffraction .
- SHELXL Refinement : Employ SHELXL for high-resolution refinement. Key parameters: anisotropic displacement for fluorophenyl groups, hydrogen bonding network analysis .
- ORTEP Visualization : Generate thermal ellipsoid plots to confirm triazole planarity and carboxamide conformation .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacokinetic properties?
- Methodology :
- Derivatization : Synthesize analogs with substituents on the benzyl (e.g., electron-withdrawing groups) or fluorophenyl (e.g., methyl, bromo) moieties .
- ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes) to prioritize analogs with improved bioavailability .
Q. What strategies mitigate its low aqueous solubility in in vivo studies?
- Methodology :
- Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size via dynamic light scattering) to enhance circulation time .
- Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release in target tissues .
Data Contradiction Analysis
Q. How should conflicting reports on neuroprotective vs. cytotoxic effects be addressed?
- Methodology :
- Dose-Response Curves : Test 0.1–50 µM ranges in neuronal (SH-SY5Y) and cancer (MCF-7) cells. Use lactate dehydrogenase (LDH) assays to distinguish cytoprotection from apoptosis .
- Transcriptomics : Perform RNA-seq on treated cells to identify upregulated pathways (e.g., Nrf2 for neuroprotection, Bax/Bcl-2 for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
